molecular formula C23H20N2O2 B2576638 1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide CAS No. 1097202-37-3

1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide

Cat. No. B2576638
CAS RN: 1097202-37-3
M. Wt: 356.425
InChI Key: WJGJFYFNBKFPIX-UHFFFAOYSA-N
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Description

Indole derivatives, such as “1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds . The presence of the carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .


Synthesis Analysis

Researchers have done many studies on the synthesis of indole derivatives . The indole molecule has seven positions to accommodate different substitutions . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route d, DMAP plays a nucleophilic catalytic role .


Physical And Chemical Properties Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .

Scientific Research Applications

Novel Synthesis Approaches

  • A study reported the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction, highlighting innovative synthetic routes for similar compounds (M. Ziyaadini et al., 2011).

Biological Activity and Applications

  • Research on biphenyl benzothiazole-2-carboxamide derivatives demonstrated their potential diuretic activity, suggesting therapeutic applications for compounds with similar structures (M. Yar & Zaheen Hasan Ansari, 2009).
  • A computational study on the formation mechanism of spiro-heterocycles, involving indoline-2,3-dione, highlights the intricate reaction processes and potential for creating novel therapeutic agents (A. Siaka et al., 2017).
  • Another study focused on the design-based synthesis of an indole acetamide derivative, exploring its anti-inflammatory properties through molecular docking and geometrical optimization studies, emphasizing the compound's relevance in drug discovery (F. H. Al-Ostoot et al., 2020).

Chemical and Structural Analysis

  • The synthesis, spectroscopic, and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide was detailed in a study, shedding light on the molecular structure and potential pharmaceutical applications of such compounds (F. H. Al-Ostoot et al., 2019).

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents .

properties

IUPAC Name

1-[2-(4-phenylphenyl)acetyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c24-23(27)21-15-19-8-4-5-9-20(19)25(21)22(26)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-13,21H,14-15H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGJFYFNBKFPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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